Diethyl adipate

Description

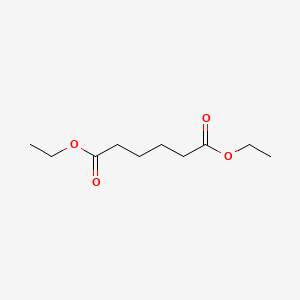

Structure

3D Structure

Properties

IUPAC Name |

diethyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZORQUEIQEFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021999 | |

| Record name | Diethyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Diethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0076 @ 20 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.058 mm Hg @ 25 °C | |

| Record name | Diethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

141-28-6, 68201-71-8, 68989-28-6 | |

| Record name | Diethyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068201718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, di-C8-26-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B19K45L6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-19.8 °C | |

| Record name | DIETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diethyl Adipate: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the chemical and physical properties of diethyl adipate, a versatile diester with significant applications across various scientific and industrial domains. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this compound.

Introduction: The Versatility of a Diester

This compound (DEA), with the CAS number 141-28-6, is the diethyl ester of adipic acid.[1][2] It is a clear, colorless, and oily liquid characterized by a faint, pleasant, and fruity odor.[1][3] This fatty acid ester is a workhorse molecule, finding utility as a plasticizer, solvent, and chemical intermediate in a multitude of applications.[4][5][6] Its low toxicity and biodegradability further enhance its appeal as an environmentally conscious choice in many formulations.[5] This guide will delve into the core physicochemical characteristics of this compound, its synthesis, spectral properties, and safety considerations, providing a robust resource for its effective application in research and development.

Molecular Structure and Identification

Understanding the molecular architecture of this compound is fundamental to appreciating its chemical behavior and physical properties.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 141-28-6[1] |

| Molecular Formula | C₁₀H₁₈O₄[7] |

| Molecular Weight | 202.25 g/mol [4] |

| IUPAC Name | diethyl hexanedioate[8] |

| Synonyms | Adipic acid, diethyl ester; Diethyl hexanedioate; Ethyl adipate[1][9] |

| InChI | InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3[1] |

| InChIKey | VIZORQUEIQEFRT-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)CCCCC(=O)OCC[4] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various systems and are crucial for its application as a solvent and plasticizer.

Table 2: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow oily liquid | [2][7] |

| Odor | Pleasant, fruity, vinous-oily | [1][3][7] |

| Melting Point | -20 to -19 °C | [2][7][10] |

| Boiling Point | 251 °C | [2][7][10] |

| Density | 1.009 g/mL at 25 °C | [7][10] |

| Refractive Index (n²⁰/D) | 1.427 | [2][7][10] |

| Flash Point | >110 °C (>230 °F) | [3][11] |

| Water Solubility | Insoluble to slightly soluble (<0.1 g/L to 4230 mg/L at 20 °C) | [4][7][8] |

| Solubility in Organic Solvents | Soluble in ethanol and other organic solvents | [4][7] |

| Vapor Pressure | 0.058 mm Hg at 25 °C | [12] |

The low volatility, indicated by its high boiling point and low vapor pressure, makes this compound a suitable solvent in formulations where controlled evaporation is desired.[6] Its excellent solubility in organic solvents allows for its use in a wide range of non-aqueous systems.[4][7]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Fischer esterification of adipic acid with ethanol in the presence of an acid catalyst.[2][10]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Adipic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine adipic acid and an excess of absolute ethanol. Add a few boiling chips.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the product.

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Check the aqueous layer with litmus paper to ensure it is no longer acidic.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent. The crude this compound can then be purified by distillation under reduced pressure to obtain the final product.

Causality in Experimental Choices: The use of excess ethanol and the removal of water (often facilitated by a Dean-Stark trap in larger-scale syntheses) are crucial to shift the reaction equilibrium towards the formation of the ester, thereby maximizing the yield, in accordance with Le Châtelier's principle. The washing steps are essential for removing the acid catalyst and any unreacted adipic acid, ensuring the purity and stability of the final product.

Spectroscopic Characterization

Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for an ester. A strong C=O stretching vibration is typically observed around 1735 cm⁻¹, and C-O stretching vibrations appear in the region of 1250-1000 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. A triplet for the methyl protons (-CH₃) of the ethyl groups, a quartet for the methylene protons (-CH₂-) of the ethyl groups, and multiplets for the methylene protons of the adipic acid backbone are expected.[8]

-

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the methylene carbons of the adipic acid chain.[13]

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 202, corresponding to its molecular weight.[14][15] Fragmentation patterns characteristic of esters will also be observed.

Applications in Research and Industry

This compound's favorable properties lend it to a wide array of applications:

-

Plasticizer: It is extensively used to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC) and in the formation of ethylcellulose-based coating membranes for controlled drug release.[2][12]

-

Solvent: Its utility as a solvent is prominent in the formulation of coatings, adhesives, and cosmetics.[1][5] It also serves as a "green" organic solvent for certain extraction processes.[10]

-

Chemical Intermediate: this compound is a precursor in the synthesis of other valuable chemicals, including 1,6-hexanediol and oligoadipamides for protective coatings.[7][10][16]

-

Cosmetics and Personal Care: In this sector, it functions as an emollient, skin-conditioning agent, and fragrance ingredient.[2][7][17]

-

Flavor and Fragrance: It is used as a solvent, modifier, and fixative in flavor and fragrance compositions.[7][10]

Safety and Handling

While generally considered to have low toxicity, proper handling of this compound is essential in a laboratory or industrial setting.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[11][18]

-

Handling: Use in a well-ventilated area to avoid inhalation of vapors.[11][18] Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[11][19][20]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[11] For skin contact, wash with soap and water.[11] If inhaled, move to fresh air.[11] If ingested, do not induce vomiting and seek medical attention.[11]

Fire Safety: this compound has a high flash point, indicating a low fire hazard.[11] In case of a fire, use carbon dioxide, dry chemical powder, or water spray to extinguish.[11]

Conclusion

This compound is a chemically stable and versatile diester with a well-characterized profile of physical and chemical properties. Its utility as a plasticizer, solvent, and synthetic intermediate is well-established across numerous scientific and industrial fields. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is paramount for its effective and responsible application.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: Comprehensive Overview and Applications. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - this compound. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8844, this compound. Available from: [Link]

-

The Good Scents Company. This compound, 141-28-6. Available from: [Link]

-

Ataman Kimya. This compound. Available from: [Link]

-

LookChem. Cas 141-28-6,this compound. Available from: [Link]

-

Cheméo. Chemical Properties of this compound (CAS 141-28-6). Available from: [Link]

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

The Versatile Roles of this compound in Modern Manufacturing. (2025-10-29). Available from: [Link]

-

CPAChem. Safety data sheet - this compound. Available from: [Link]

-

National Institute of Standards and Technology. This compound - NIST WebBook. Available from: [Link]

-

SpectraBase. Diethyladipate - Optional[13C NMR] - Spectrum. Available from: [Link]

-

National Institute of Standards and Technology. This compound - NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. This compound - Mass spectrum (electron ionization). Available from: [Link]

Sources

- 1. CAS 141-28-6: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 141-28-6 [thegoodscentscompany.com]

- 4. Buy this compound | 68989-28-6 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 141-28-6 [chemicalbook.com]

- 8. This compound | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound CAS#: 141-28-6 [m.chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. Cas 141-28-6,this compound | lookchem [lookchem.com]

- 17. specialchem.com [specialchem.com]

- 18. chemicalbull.com [chemicalbull.com]

- 19. fishersci.es [fishersci.es]

- 20. fishersci.com [fishersci.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to Diethyl Adipate (CAS 141-28-6)

Introduction

This compound (DEA), identified by the CAS number 141-28-6, is a diester of adipic acid and ethanol.[1] It presents as a clear, colorless, and oily liquid with a faint, pleasant fruity odor.[1][2] With its low volatility and excellent compatibility with a range of materials, this compound has established itself as a critical component in numerous industrial and research applications.[3] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, core applications in polymer science and drug development, analytical quality control, and essential safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and formulation. It is a fatty acid ester with the chemical formula C₁₀H₁₈O₄.[4][5] The molecule consists of a six-carbon dicarboxylic acid (adipic acid) backbone with ethyl esters at both ends.[1] This structure imparts properties that make it an effective plasticizer and solvent.[6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 141-28-6 | [1][4] |

| Molecular Formula | C₁₀H₁₈O₄ | [5][6] |

| Molecular Weight | 202.25 g/mol | [6][7] |

| Appearance | Clear, colorless to pale yellow oily liquid | [4][6][8] |

| Melting Point | -20 to -19 °C | [4][6] |

| Boiling Point | 251 °C | [4][6] |

| Density | 1.009 g/mL at 25 °C | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| Refractive Index (n20/D) | 1.427 | [4][6] |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents | [1][4][8] |

| Vapor Pressure | 0.0268 mmHg at 25°C | [6] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Fischer esterification of adipic acid with ethanol.[4][6][10] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, to accelerate the attainment of equilibrium.[6][10] The causality behind using an acid catalyst lies in its ability to protonate the carbonyl oxygen of the adipic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol.

To drive the reaction toward the product side and achieve high yields, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation.[11]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Setup : Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

-

Reagents : To the round-bottom flask, add adipic acid (1.0 equivalent), ethanol (2.5 equivalents), and a suitable solvent like toluene to facilitate azeotropic removal of water.[11]

-

Catalysis : Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) to the mixture while stirring.[12]

-

Reaction : Heat the mixture to reflux. The progress is monitored by observing the removal of the water azeotrope and can be verified by TLC analysis, checking for the consumption of the adipic acid starting material.[12]

-

Workup : After the reaction is complete (typically 2-5 hours), cool the mixture to room temperature.[12] Neutralize the acid catalyst with a mild base, such as a 5% aqueous sodium bicarbonate solution.[12]

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.[12] Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.[12] The crude this compound can be further purified by vacuum distillation to yield a high-purity product.[11]

Core Applications in Research and Development

This compound's utility spans multiple scientific and industrial domains due to its versatile properties.

Plasticizer in Polymer Science

As a plasticizer, this compound is incorporated into polymer matrices to increase their flexibility, durability, and workability.[2][6] It functions by embedding itself between polymer chains, disrupting intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material. This application is particularly significant in:

-

Polyvinyl Chloride (PVC) : Enhances the flexibility of PVC for applications like food films.[13]

-

Cellulose Ethers : It is used as a plasticizer for ethylcellulose-based coating membranes, which are critical in developing controlled drug release systems.[4] The amount of DEA can modulate the permeability and mechanical properties of the coating, directly influencing the drug dissolution profile.

-

Specialty Copolymers : It is used in developing ethylene chlorotrifluoroethylene (ECTFE) based membranes, improving their performance in separation processes like pervaporation.[14]

Pharmaceutical Excipient

In drug development, this compound serves as an excipient, a substance formulated alongside the active pharmaceutical ingredient (API). Its primary role is in:

-

Controlled-Release Formulations : As a plasticizer in polymer coatings for tablets and pellets, it helps create stable, flexible films that control the rate of drug release from the dosage form.[3][4]

-

Topical Formulations : It acts as an emollient and skin-conditioning agent in creams and lotions, improving the texture and feel of the product while potentially aiding in the percutaneous absorption of APIs.[3][4]

-

Solvent for APIs : Its solvent properties can be leveraged to enhance the solubility and bioavailability of poorly water-soluble drugs in lipid-based formulations.[3]

Chemical Intermediate and Solvent

This compound is a valuable intermediate in organic synthesis. It is used in the production of other important chemicals, including:

-

Oligoadipamides : Used in the synthesis of oligoadipamide, which can be layered with perfluoropolyether networks for advanced protective coatings.[4][14][15]

-

1,6-Hexanediol : Can be hydrogenated to produce 1,6-hexanediol, a monomer for polyesters and polyurethanes.

It also functions as a green organic solvent for various chemical reactions and formulations, including paints, coatings, and fragrances.[3][6][8]

Sources

- 1. CAS 141-28-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 141-28-6,this compound | lookchem [lookchem.com]

- 7. This compound|141-28-6|Plasticizer & Solvent [benchchem.com]

- 8. This compound | 141-28-6 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound - Amerigo Scientific [amerigoscientific.com]

- 15. This compound, 99% 141-28-6 India [ottokemi.com]

Diethyl adipate structure and molecular formula

An In-depth Technical Guide to Diethyl Adipate: Structure, Properties, and Synthesis

Introduction

This compound (DEA) is a significant organic compound classified as a diester of adipic acid and ethanol.[1] With the CAS Number 141-28-6, this fatty acid ester is a colorless, oily liquid recognized for its low viscosity and a faint, pleasant fruity odor.[1][2] Its versatile properties, including low toxicity and biodegradability, have established it as a vital component in a multitude of industrial and research applications.[3] It serves as a high-performance plasticizer, a green solvent, and a key intermediate in organic synthesis, finding use in industries ranging from polymers and coatings to cosmetics and fragrances.[2][4] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Identification

The molecular identity of this compound is defined by its specific arrangement of atoms and functional groups. It is structurally composed of a central six-carbon aliphatic chain (the adipate backbone) flanked by two ethyl ester functional groups at either end.[1]

-

Molecular Formula : C₁₀H₁₈O₄[5]

-

IUPAC Name : diethyl hexanedioate[5]

-

Common Synonyms : Adipic acid diethyl ester, Ethyl adipate, Diethyl hexanedioate, Hexanedioic acid, 1,6-diethyl ester[1][5]

-

Linear Formula : C₂H₅OCO(CH₂)₄COOC₂H₅[6]

-

Canonical SMILES : CCOC(=O)CCCCC(=O)OCC[5]

The structure consists of a linear hexane-1,6-dioic acid backbone where the carboxylic acid protons are replaced by ethyl groups. This configuration imparts the characteristic properties of a diester, influencing its polarity, boiling point, and solvency.

Physicochemical Properties

The utility of this compound is directly linked to its distinct physical and chemical properties. These characteristics determine its suitability for various applications, from enhancing polymer flexibility to acting as a solvent in complex formulations. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 141-28-6 | [5] |

| Molecular Weight | 202.25 g/mol | [3][5] |

| Appearance | Clear, colorless to pale yellow oily liquid | [2][3] |

| Boiling Point | 251 °C (at 760 mmHg); 132 °C (at 15 mmHg) | [4][7][8] |

| Melting Point | -18 °C to -20 °C | [4][9] |

| Density | 1.000 - 1.009 g/mL at 25 °C | [8][9] |

| Refractive Index | 1.425 - 1.431 at 20 °C | [4][10] |

| Flash Point | 111.1 °C - 113 °C (Closed Cup) | [9][10] |

| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents | [1][2][4] |

Synthesis: Fischer Esterification of Adipic Acid

This compound is commercially and synthetically produced via the Fischer esterification of adipic acid with ethanol.[4][11] This acid-catalyzed condensation reaction is a cornerstone of organic synthesis for producing esters.

Principle and Mechanistic Insight

The Fischer esterification is a reversible reaction. To achieve a high yield of this compound, the equilibrium must be shifted toward the products. This is typically accomplished by using an excess of one reactant (usually the less expensive ethanol) or by removing water as it is formed, in accordance with Le Chatelier's principle.[12]

The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[11][13] Causality of Catalysis : The acid catalyst protonates the carbonyl oxygen of the adipic acid's carboxylic groups. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. This step is crucial for overcoming the activation energy barrier of the reaction under practical laboratory conditions.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

-

Reactant Charging : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine adipic acid (1.0 eq), absolute ethanol (5.0-10.0 eq to serve as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% by volume of ethanol).

-

Reaction : Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting adipic acid is consumed (typically 4-6 hours).

-

Cooling and Neutralization : Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will occur.

-

Extraction : Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

-

Washing : Wash the combined organic layers sequentially with deionized water and then with a saturated brine solution. This removes residual ethanol, salts, and water-soluble impurities.

-

Drying : Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal : Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the extraction solvent.

-

Purification : Purify the resulting crude oil by vacuum distillation to obtain pure this compound as a colorless liquid.[12]

Core Applications in Scientific Research and Industry

This compound's favorable chemical properties make it a versatile compound for numerous applications.

-

Plasticizer : It is widely used as a plasticizer, particularly for poly(vinyl chloride) (PVC) and its copolymers.[4][14] It integrates into the polymer matrix, increasing flexibility, workability, and durability by reducing intermolecular forces between polymer chains.[3][13]

-

Solvent : Due to its excellent solvency and low volatility, DEA serves as a solvent in the formulation of paints, coatings, and adhesives.[2][3][15]

-

Organic Synthesis Intermediate : It is a precursor in the synthesis of other valuable chemicals. For instance, it can be used to synthesize oligoadipamides for protective coatings or hydrogenated to produce 1,6-hexanediol.[2]

-

Cosmetics and Fragrances : In the personal care industry, it functions as an emollient to soften skin, a solvent for fragrance formulations, and a fixative to prolong scent.[2][3]

-

Drug Delivery Systems : In pharmaceutical research, DEA is explored as a plasticizer in the formation of ethylcellulose-based coating membranes for controlled-release drug delivery systems.[7]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is considered to have low toxicity.[1][16] However, it may cause mild irritation to the eyes, skin, and respiratory tract.[8] Standard laboratory safety protocols should be followed during handling.

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[16][17]

-

Handling : Use in a well-ventilated area. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[8][16]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[8]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8844, this compound. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 141-28-6. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Comprehensive Overview and Applications. Retrieved from [Link]

-

LookChem. (n.d.). Cas 141-28-6,this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

International Agency for Research on Cancer. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon: IARC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl adipate. Retrieved from [Link]

-

MilliporeSigma. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatile Roles of this compound in Modern Manufacturing. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 141-28-6). Retrieved from [Link]

Sources

- 1. CAS 141-28-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 141-28-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound ReagentPlus , 99 141-28-6 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound, 141-28-6 [thegoodscentscompany.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Cas 141-28-6,this compound | lookchem [lookchem.com]

- 14. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Guide to the Spectroscopic Analysis of Diethyl Adipate

This technical guide provides an in-depth analysis of the spectroscopic data of diethyl adipate (DEA), a widely used organic solvent and plasticizer.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

Introduction: The Molecular Blueprint of this compound

This compound (CAS No. 141-28-6), with the molecular formula C10H18O4, is the diethyl ester of hexanedioic acid.[2][3] Its structure, characterized by a central four-carbon chain flanked by two ethyl ester groups, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and structural elucidation in various scientific applications. This guide will dissect the nuances of each major spectroscopic technique, providing not just the data, but the rationale behind the spectral features.

Molecular Structure of this compound

Caption: 2D chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its symmetrical structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is elegantly simple, reflecting the molecule's symmetry. Due to the free rotation around the single bonds, chemically equivalent protons give rise to the same signal.

Expected Chemical Shifts and Multiplicities:

-

~1.25 ppm (triplet, 6H): These six protons correspond to the two methyl groups (CH₃) of the ethyl esters. The signal is split into a triplet by the adjacent methylene (CH₂) group (n+1 rule, 2+1=3).

-

~1.65 ppm (multiplet, 4H): This signal arises from the four protons of the two central methylene groups (β-CH₂) of the adipate backbone. The multiplicity is more complex due to coupling with the adjacent α-CH₂ protons.

-

~2.28 ppm (multiplet, 4H): These four protons are from the two methylene groups alpha (α-CH₂) to the carbonyl carbons. Their proximity to the electron-withdrawing carbonyl group shifts them downfield compared to the other backbone protons.

-

~4.12 ppm (quartet, 4H): This downfield signal corresponds to the four protons of the two methylene groups (OCH₂) in the ethyl esters. The strong deshielding effect of the adjacent oxygen atom is responsible for the significant downfield shift. The signal is split into a quartet by the neighboring methyl (CH₃) group (n+1 rule, 3+1=4).

Table 1: Summary of ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

| ~1.65 | Multiplet | 4H | -CO-CH₂-CH₂ - |

| ~2.28 | Multiplet | 4H | -CO-CH₂ -CH₂- |

| ~4.12 | Quartet | 4H | -O-CH₂ -CH₃ |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum further confirms the symmetry of this compound, showing only four distinct carbon signals.

Expected Chemical Shifts:

-

~14.2 ppm: This upfield signal corresponds to the methyl carbons (-O-CH₂-C H₃) of the ethyl groups.

-

~24.5 ppm: This signal is assigned to the two central methylene carbons (β-C H₂) of the adipate backbone.

-

~34.0 ppm: The two methylene carbons alpha (α-C H₂) to the carbonyl groups appear at this chemical shift.

-

~60.2 ppm: The methylene carbons of the ethyl esters (-O-C H₂-CH₃) are shifted significantly downfield due to the direct attachment to the electronegative oxygen atom.

-

~173.2 ppm: The most downfield signal is characteristic of the carbonyl carbons (C =O) of the ester groups.[4]

Table 2: Summary of ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~14.2 | -O-CH₂-C H₃ |

| ~24.5 | -CO-CH₂-C H₂- |

| ~34.0 | -CO-C H₂-CH₂- |

| ~60.2 | -O-C H₂-CH₃ |

| ~173.2 | C =O |

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert several times to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45-degree pulse, 5-second relaxation delay, 1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions characteristic of an ester.

Key Vibrational Frequencies:

-

~2980-2870 cm⁻¹ (strong): These bands correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and adipate moieties.

-

~1735 cm⁻¹ (very strong, sharp): This is the most prominent peak in the spectrum and is indicative of the C=O stretching vibration of the ester functional group. Its high intensity is due to the large change in dipole moment during this vibration.

-

~1240-1170 cm⁻¹ (strong): These absorptions are attributed to the C-O stretching vibrations of the ester linkage. There are typically two bands associated with the asymmetric and symmetric stretching of the O=C-O group.

Table 3: Summary of Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2870 | Strong | C-H (sp³) stretch |

| ~1735 | Very Strong | C=O (ester) stretch |

| ~1240-1170 | Strong | C-O (ester) stretch |

Experimental Protocol: IR Sample Preparation and Acquisition

Protocol (for liquid film on NaCl plates):

-

Sample Preparation:

-

Place a single drop of neat this compound onto the center of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

-

Place a second salt plate on top of the first, and gently press to create a thin liquid film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument's beam path is clear.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Compare the obtained spectrum with a reference spectrum from a database like the NIST Chemistry WebBook for verification.[5]

-

Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure. For this compound (molecular weight: 202.25 g/mol ), electron ionization (EI) is a common technique.[2][6]

Expected Fragmentation Pattern:

-

m/z = 202: This peak, if observed, corresponds to the molecular ion (M⁺). It is often weak or absent in the EI spectrum of esters due to facile fragmentation.

-

m/z = 157: This prominent peak results from the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion. This is a characteristic fragmentation pathway for ethyl esters.

-

m/z = 129: This peak can be formed by the loss of an ethoxycarbonyl radical (•COOCH₂CH₃, 73 Da) or through a McLafferty rearrangement followed by the loss of ethene (C₂H₄, 28 Da) from the m/z 157 fragment.

-

m/z = 111: This fragment likely arises from the further loss of water (H₂O, 18 Da) from the m/z 129 fragment.

-

m/z = 101: This peak corresponds to the [CH₂(CH₂)₂COOCH₂CH₃]⁺ fragment.

-

m/z = 55: A common fragment in aliphatic chains, corresponding to [C₄H₇]⁺.

Table 4: Summary of Major Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment |

| 202 | [C₁₀H₁₈O₄]⁺ (Molecular Ion) |

| 157 | [M - •OCH₂CH₃]⁺ |

| 129 | [M - •COOCH₂CH₃]⁺ or [157 - C₂H₄]⁺ |

| 111 | [129 - H₂O]⁺ |

| 101 | [CH₂(CH₂)₂COOCH₂CH₃]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocol: Mass Spectrometry Analysis

Protocol (for GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5 column) and temperature program to separate the analyte from the solvent and any impurities.

-

Set the mass spectrometer (MS) to electron ionization (EI) mode, typically at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The this compound will be separated from the solvent and travel through the column into the MS.

-

The MS will scan a range of m/z values (e.g., 40-300) to detect the molecular ion and its fragments.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern and compare it to reference spectra from databases like the NIST Mass Spectral Library.[7]

-

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and structural confirmation. By understanding the principles behind the observed spectra and adhering to rigorous experimental protocols, researchers can confidently utilize these techniques for quality assessment and in-depth chemical analysis.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of this compound. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyladipate. Wiley Science Solutions. Retrieved from [Link]

Sources

- 1. This compound CAS#: 141-28-6 [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(141-28-6) 13C NMR [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. 己二酸二乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

Synthesis of diethyl adipate from adipic acid and ethanol

An In-depth Technical Guide to the Synthesis of Diethyl Adipate from Adipic Acid and Ethanol

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a commercially significant diester, via the Fischer-Speier esterification of adipic acid with ethanol. The document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses critical process parameters, purification techniques, and safety considerations. This whitepaper is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a robust and reproducible methodology for the preparation of this compound.

Introduction and Strategic Importance

This compound (CAS No. 141-28-6), the diethyl ester of adipic acid, is a clear, colorless, and oily liquid with a faint, pleasant odor.[1] Its chemical formula is C₁₀H₁₈O₄.[2][3] This versatile compound exhibits low volatility and is soluble in ethanol and other organic solvents, but insoluble in water.[2][4] These properties make it highly valuable across multiple industries.

Its primary applications include:

-

Plasticizer: It is widely used to increase the flexibility, workability, and durability of polymers such as polyvinyl chloride (PVC) and ethylene chlorotrifluoroethylene (ECTFE) copolymers.[2][4]

-

Solvent: It serves as an effective solvent in the formulation of paints, coatings, and adhesives, improving application properties.[1][5]

-

Chemical Intermediate: this compound is a key precursor in the synthesis of other valuable chemicals, including 1,6-hexanediol (via hydrogenation) and various polymers.[4][6]

-

Cosmetics and Fragrances: It functions as an emollient, skin-conditioning agent, and a component in fragrance formulations.[2][5][7]

The synthesis from adipic acid and ethanol is the most common and economically viable production method, relying on the classic Fischer-Speier esterification reaction.[2][3][4]

The Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from adipic acid and ethanol is a quintessential example of the Fischer-Speier esterification. This is an acid-catalyzed acyl substitution reaction that exists in equilibrium.[8][9][10] To achieve a high yield, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing water as it is formed.[9][11][12]

The mechanism proceeds through several reversible steps, which occur at both carboxylic acid groups of the adipic acid molecule:

-

Protonation of the Carbonyl: The acid catalyst (commonly concentrated sulfuric acid, H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[8][9][12]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).[8][10]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[8][11]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester.[8][10]

-

Deprotonation: The protonated ester is deprotonated (often by another molecule of ethanol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[8]

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Experimental Protocol: Synthesis and Purification

This protocol describes a standard laboratory procedure for synthesizing this compound with a high yield and purity. The self-validating nature of this protocol lies in the clear, sequential steps for reaction, neutralization, extraction, and final purification, ensuring reproducibility.

Materials and Equipment

-

Reagents: Adipic acid, absolute ethanol, concentrated sulfuric acid (98%), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), and anhydrous magnesium sulfate or sodium sulfate.

-

Equipment: Round-bottom flask (500 mL), heating mantle with magnetic stirrer, reflux condenser, separatory funnel (500 mL), beaker, graduated cylinders, simple distillation apparatus, and a vacuum distillation setup.

Step-by-Step Methodology

-

Reaction Setup:

-

Place adipic acid (e.g., 0.5 moles, 73.07 g) and absolute ethanol (e.g., 2.5 moles, 146 mL, a 5-fold molar excess) into a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Causality: Using a significant excess of ethanol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield as per Le Châtelier's principle.[11][12]

-

Carefully add concentrated sulfuric acid (2-3 mL) dropwise while stirring. This is an exothermic process.

-

Causality: Concentrated H₂SO₄ acts as the catalyst and also as a dehydrating agent, further promoting the forward reaction.[3][4][13]

-

-

Reflux:

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to a gentle reflux using a heating mantle. The boiling point of the mixture will be close to that of ethanol (~78 °C).

-

Maintain the reflux for 2-4 hours.

-

Causality: Refluxing allows the reaction to be conducted at a constant, elevated temperature to increase the reaction rate without the loss of volatile reactants or solvent.[10]

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a 500 mL separatory funnel.

-

Slowly add 100 mL of cold water and shake. Allow the layers to separate. The this compound will form the organic layer.

-

Carefully add a saturated solution of sodium bicarbonate in portions to neutralize the sulfuric acid catalyst. Vent the separatory funnel frequently to release the CO₂ gas produced. Continue until effervescence ceases.

-

Trustworthiness: This neutralization step is critical. Failure to remove the acid catalyst would cause the ester to hydrolyze back to the carboxylic acid during the subsequent distillation (wet conditions).

-

Wash the organic layer with 100 mL of water, followed by 100 mL of saturated sodium chloride solution (brine).

-

Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions.

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to dry the ester. Swirl the flask and let it stand for 15-20 minutes.

-

Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

-

Remove the excess ethanol using a simple distillation or a rotary evaporator.

-

-

Final Purification (Vacuum Distillation):

-

Purify the crude this compound by vacuum distillation.

-

Causality: this compound has a high boiling point (251 °C at atmospheric pressure).[2] Distilling under reduced pressure lowers the boiling point significantly (e.g., 109-110 °C at 14 mmHg), preventing thermal decomposition and ensuring a pure product.

-

Collect the fraction boiling at the expected temperature for the given pressure. The purified product should be a clear, colorless liquid.

-

Caption: Figure 2: Experimental Workflow for this compound Synthesis

Data Presentation: Key Process Parameters

The following table summarizes the typical quantitative data for the laboratory-scale synthesis described in the protocol.

| Parameter | Value | Rationale/Notes |

| Reactants | ||

| Adipic Acid | 73.07 g (0.50 mol) | The limiting reagent. |

| Absolute Ethanol | 146 mL (2.50 mol) | 5-fold molar excess to drive equilibrium. |

| Catalyst | ||

| Conc. H₂SO₄ (98%) | 2-3 mL | Acts as catalyst and dehydrating agent. |

| Reaction Conditions | ||

| Temperature | ~78-80 °C (Reflux) | Increases reaction rate. |

| Reaction Time | 2-4 hours | Sufficient time to approach equilibrium. |

| Product Information | ||

| Molecular Weight | 202.25 g/mol | C₁₀H₁₈O₄.[3] |

| Theoretical Yield | 101.13 g | Based on 100% conversion of adipic acid. |

| Typical Actual Yield | 80-90 g (80-90%) | Dependent on efficiency of work-up. |

| Boiling Point | 251 °C (atm. pressure) | High boiling point necessitates vacuum distillation. |

| 109-110 °C @ 14 mmHg | ||

| Density | ~1.009 g/mL at 25 °C | Useful for volume-to-mass conversions. |

| Refractive Index (n20/D) | ~1.427[2] | A key parameter for purity assessment. |

Safety and Handling Precautions

Adherence to safety protocols is paramount during this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14][15]

-

Ventilation: The procedure should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[14][16]

-

Reagent Hazards:

-

Emergency Procedures: An eyewash station and safety shower must be readily accessible.[14] In case of skin contact, wash the affected area thoroughly with soap and water.[16][17] In case of eye contact, flush with plenty of water for at least 15 minutes.[14]

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Do not pour organic solvents or reaction residues down the drain.[16]

Conclusion

The Fischer-Speier esterification of adipic acid with ethanol is a robust, scalable, and well-understood method for producing high-purity this compound. By controlling the reaction equilibrium through an excess of ethanol and utilizing a strong acid catalyst, high conversion rates can be achieved. The success of the synthesis hinges on a meticulous work-up procedure involving complete neutralization of the catalyst and a final purification step via vacuum distillation. This guide provides the necessary mechanistic insight and a validated protocol to empower researchers and professionals to confidently execute this important chemical transformation.

References

-

Cas 141-28-6,this compound - LookChem. [Link]

-

This compound: Comprehensive Overview and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of this compound - PrepChem.com. [Link]

-

This compound - Ataman Kimya. [Link]

-

ethyl adipate - Organic Syntheses Procedure. [Link]

-

Material Safety Data Sheet - this compound - Cole-Parmer. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. [Link]

-

Enzymatic Polycondensation of 1,6-Hexanediol and this compound: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk - MDPI. [Link]

-

FTIR measurement for this compound. - ResearchGate. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

-

Fischer Esterification - Chemistry Steps. [Link]

-

Fischer Esterification - Organic Chemistry Portal. [Link]

- CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google P

-

Fischer–Speier esterification - Wikipedia. [Link]

-

Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC - NIH. [Link]

-

Saponification of this compound with Sodium Hydroxide Using Reactive Distillation - ResearchGate. [Link]

-

The reaction order and reaction rate constant values for this compound with - ResearchGate. [Link]

-

The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing). [Link]

-

This compound (CAS 141-28-6) for Industrial Synthesis: Sourcing & Quality - LookChem. [Link]

Sources

- 1. CAS 141-28-6: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Cas 141-28-6,this compound | lookchem [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. specialchem.com [specialchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbull.com [chemicalbull.com]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

Unveiling the Solvent Affinity of Diethyl Adipate: A Comprehensive Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – In a significant contribution to chemical research and formulation science, this technical guide offers an in-depth exploration of the solubility characteristics of diethyl adipate in a wide array of organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the molecular interactions governing solubility, presents available quantitative and qualitative data, and outlines a robust experimental protocol for determining solubility, ensuring scientific integrity and practical applicability.

Introduction: The Versatile Diester, this compound

This compound (DEA), the diethyl ester of adipic acid, is a colorless, oily liquid with a faint, pleasant odor. Its utility spans various industries, acting as a plasticizer, a solvent in cosmetic and pharmaceutical formulations, and an intermediate in chemical synthesis.[1][2] A thorough understanding of its solubility in different organic media is paramount for optimizing its function in these diverse applications, from ensuring homogeneity in topical drug formulations to facilitating reaction kinetics in synthesis.

Physicochemical Properties of this compound:

| Property | Value | Reference(s) |

| CAS Number | 141-28-6 | [1][3] |

| Molecular Formula | C₁₀H₁₈O₄ | [2] |

| Molecular Weight | 202.25 g/mol | [2][4] |

| Melting Point | -19.8 °C | [3][4] |

| Boiling Point | 245 °C | [3][4] |

| Density | 1.007 g/cm³ at 25 °C | [3] |

| Water Solubility | 0.92 g/100 g at 20 °C | [3] |

Theoretical Framework: The Science of Solubility

The solubility of one substance in another is governed by the fundamental principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute (this compound) and the solvent molecules. The molecular structure of this compound, featuring two polar ester groups flanked by nonpolar ethyl and butyl chains, dictates its solubility behavior.

dot graph "Molecular_Interactions" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

DEA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PolarSolvent [label="Polar Solvent (e.g., Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonpolarSolvent [label="Nonpolar Solvent (e.g., Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"];

DEA -- PolarSolvent [label="Dipole-Dipole Interactions\n(Ester Groups)"]; DEA -- NonpolarSolvent [label="Van der Waals Forces\n(Alkyl Chains)"]; } Caption: Intermolecular forces governing this compound solubility.

The presence of the ester functional groups allows for dipole-dipole interactions with polar solvents. Conversely, the alkyl chains engage in weaker van der Waals forces (London dispersion forces) with nonpolar solvents. A solvent's ability to effectively solvate this compound depends on the balance of these interactions.

Solubility Profile of this compound

Qualitative and Quantitative Solubility Data:

| Solvent | Solvent Type | Solubility | Reference(s) |

| Water | Highly Polar Protic | 0.92 g/100 g (at 20 °C) | [3] |

| Ethanol | Polar Protic | Soluble | [1][2][3][4][5] |

| Diethyl Ether | Polar Aprotic | Soluble | [2][4][5] |

| Methanol | Polar Protic | Soluble (inferred) | [1] |

| Acetone | Polar Aprotic | Miscible (inferred) | |

| Ethyl Acetate | Polar Aprotic | Miscible (inferred) | |

| Toluene | Nonpolar Aromatic | Miscible (inferred) | |

| Hexane | Nonpolar Aliphatic | Soluble (inferred from solution availability) | [4] |

| Chloroform | Polar Aprotic | Miscible (inferred) | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible (inferred) | [6] |

It is important to note that "soluble" and "miscible" are often used interchangeably for liquids, indicating that they form a homogeneous solution at all proportions.

The data indicates that this compound is readily soluble in common polar and nonpolar organic solvents, a characteristic that underscores its versatility as a solvent and plasticizer. Its limited solubility in water is consistent with the significant nonpolar character of its hydrocarbon backbone.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility values, experimental determination is essential. The following protocol is a self-validating system based on the principles outlined in established methodologies such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[7][8][9][10][11]

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_Prep" { label = "Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Add excess this compound to Solvent"]; B [label="Seal and place in a temperature-controlled shaker"]; }

subgraph "cluster_Equil" { label = "Equilibration"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; C [label="Agitate until equilibrium is reached"]; }

subgraph "cluster_Analysis" { label = "Analysis"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; D [label="Allow phases to separate"]; E [label="Withdraw and filter supernatant"]; F [label="Determine concentration (e.g., GC, gravimetry)"]; }

A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: Isothermal saturation method for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a known volume or mass of the desired organic solvent.

-

Add an excess of this compound to each vial to ensure that a saturated solution is formed with some undissolved this compound remaining.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is recommended, with periodic sampling to confirm that the concentration of this compound in the solvent has stabilized.

-

-

Phase Separation and Sampling:

-

Once equilibrium is established, cease agitation and allow the vials to remain undisturbed in the temperature-controlled bath for several hours to permit the separation of the undissolved this compound.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette or syringe to avoid precipitation.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents): Accurately weigh a clean, dry vial. Transfer the sampled supernatant to the vial and re-weigh to determine the mass of the solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the this compound residue is achieved. The solubility can then be calculated as grams of this compound per 100 g or 100 mL of solvent.

-

Chromatographic Method (e.g., Gas Chromatography): Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Analyze the saturated supernatant sample and the standard solutions using a validated GC method. Construct a calibration curve to determine the concentration of this compound in the sample.

-

Applications in Research and Drug Development

The solubility of this compound is a critical parameter in various scientific and industrial contexts:

-

Pharmaceutical Formulations: As an excipient, its solubility in co-solvents and active pharmaceutical ingredients (APIs) is crucial for the development of stable and effective topical and transdermal drug delivery systems.

-